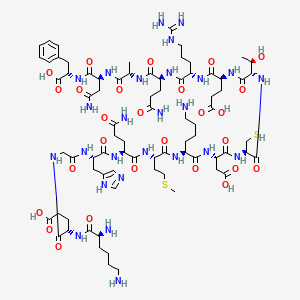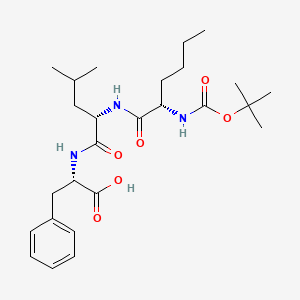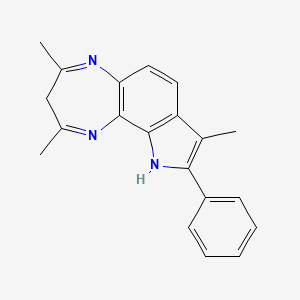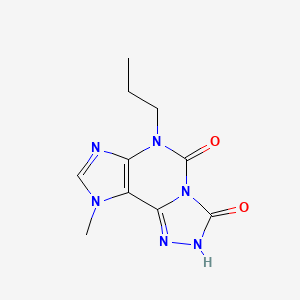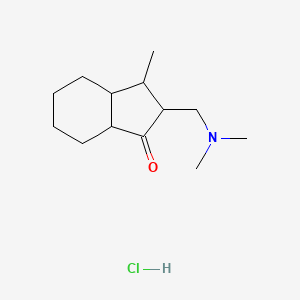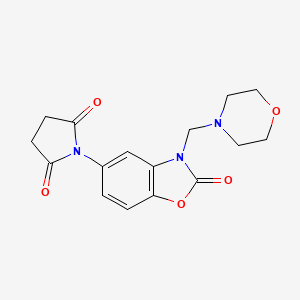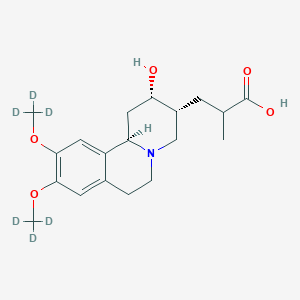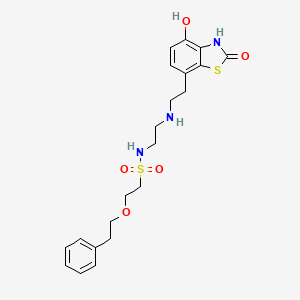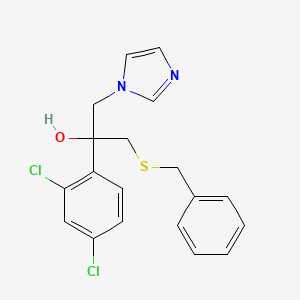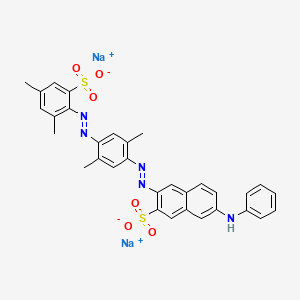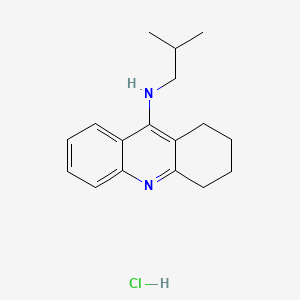
9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)-, monohydrochloride is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of acridine derivatives, which are known for their biological and pharmacological activities. The monohydrochloride form indicates that it is a hydrochloride salt, enhancing its solubility in water and making it easier to handle in various experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)-, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with acridine, a tricyclic aromatic compound.
Hydrogenation: Acridine undergoes hydrogenation to form 1,2,3,4-tetrahydroacridine.
Amination: The tetrahydroacridine is then subjected to amination using an appropriate amine, such as 2-methylpropylamine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium or platinum to facilitate the hydrogenation step.
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors may be employed.
Purification: The final product is purified using recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines, thiols, or alcohols for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex acridine derivatives. It serves as a building block in organic synthesis and materials science.
Biology
In biological research, 9-Acridinamine derivatives are studied for their potential as DNA intercalators, which can inhibit DNA replication and transcription. This makes them valuable in cancer research and drug development.
Medicine
The compound and its derivatives have shown promise in medicinal chemistry for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)-, monohydrochloride involves its ability to intercalate into DNA. By inserting itself between DNA base pairs, it disrupts the normal function of DNA, inhibiting replication and transcription processes. This intercalation can lead to cell death, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: An acridine derivative with antiseptic properties.
Quinacrine: Used as an antimalarial and antihelminthic agent.
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-methylpropyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of the tetrahydroacridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
113106-69-7 |
|---|---|
Molecular Formula |
C17H23ClN2 |
Molecular Weight |
290.8 g/mol |
IUPAC Name |
N-(2-methylpropyl)-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C17H22N2.ClH/c1-12(2)11-18-17-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)17;/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3,(H,18,19);1H |
InChI Key |
ZOTSPFXVMRLYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C2CCCCC2=NC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


